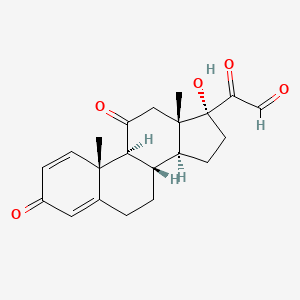

Prednisone 21-Aldehyde

Descripción general

Descripción

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Aplicaciones Científicas De Investigación

Prednisone is highly valued for its effectiveness in treating inflammatory conditions like rheumatoid arthritis. Its use has evolved over the years, with current treatments favoring low-dose, long-term schemes for safety and efficacy (Krasselt & Baerwald, 2014).

It has been found to inhibit the differentiation of B lymphocytes into plasma cells in autoimmune disease models, which is significant in understanding its mechanism in treating conditions like lupus (Yan et al., 2015).

Prednisone is part of NOVP chemotherapy for Hodgkin's disease, where it's shown to induce specific types of sperm aneuploidies, which may affect the risk of fathering children with major clinical aneuploidy syndromes (Frías et al., 2003).

In patients with myasthenia gravis, chronic prednisone treatment alters the metabolomic profile of serum, offering potential insights into treatment-responsive biomarkers and therapeutic outcomes (Sengupta et al., 2014).

Long-term prednisone therapy significantly alters the gut microbiota and fecal metabolites in rats, which could help understand the pharmacology of prednisone, including its anti-inflammatory and immunosuppressive effects (Zhang et al., 2021).

Prednisone's interaction with drugs like dolutegravir, an integrase inhibitor, has been studied, showing a modest effect on the latter's exposure without necessitating a dose adjustment (Song et al., 2013).

Research has explored the biotransformation of prednisone and dexamethasone by cytochrome P450 based systems, identifying new potential drug candidates and understanding their metabolism (Putkaradze et al., 2017).

Prednisone has been used in combination therapies, such as with recombinant alpha interferon for treating chronic type B hepatitis, demonstrating significant efficacy (Perrillo et al., 1988).

Mecanismo De Acción

Target of Action

Prednisone 21-Aldehyde, like other corticosteroids, primarily targets the glucocorticoid receptor . This receptor is a type of nuclear receptor that is present inside many types of cells. Upon activation, it regulates the transcription of various genes that control inflammation, immune response, and other metabolic processes .

Mode of Action

This compound interacts with its target by binding to the glucocorticoid receptor. This binding inhibits pro-inflammatory signals and promotes anti-inflammatory signals . The activated receptor-ligand complex then translocates to the cell nucleus, where it modulates gene transcription . This interaction leads to changes in the production of proteins that mediate inflammation and immune response .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It is involved in the catabolic pathways under both aerobic and anaerobic conditions . The compound’s action can influence the synthesis of all steroid hormones, as CYP11A is the only enzyme that catalyzes the first step of steroid hormone biosynthesis .

Pharmacokinetics

Prednisone, the parent compound of this compound, exhibits nonlinear pharmacokinetics . It is biologically inert and is converted to the active form, prednisolone, in the liver . The time to reach maximum concentration (Tmax) for oral prednisone is about 2 hours . The pharmacokinetics of this compound might be similar, but specific studies are needed to confirm this.

Result of Action

The primary result of this compound’s action is the reduction of inflammation and suppression of the immune system . This is achieved by decreasing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It also reduces the activity and volume of the lymphatic system .

Safety and Hazards

Direcciones Futuras

While specific future directions for Prednisone 21-Aldehyde are not available, research into intracanal medicaments, which include corticosteroids like Prednisone, is ongoing . This research focuses on the present status of intracanal medicaments, the clinical indications for their use, and future directions for research .

Análisis Bioquímico

Biochemical Properties

Prednisone 21-Aldehyde interacts with various enzymes and proteins in biochemical reactions. Its unique reactivity, particularly at the aldehyde functional group, has enabled the development of novel strategies for the synthesis of complex organic compounds

Molecular Mechanism

This leads to rapid, complete, durable, and reversible inhibition of the steroid hormone biosynthesis .

Metabolic Pathways

This compound is involved in the steroid hormone biosynthesis pathway, where it inhibits the enzyme CYP11A1 . This leads to a decrease in the production of steroid hormones .

Propiedades

IUPAC Name |

2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,11,14-15,18,26H,3-4,6,8,10H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGKMJHMOAPNRY-ZPOLXVRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(=O)C3C(C1CCC2(C(=O)C=O)O)CCC4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C=O)O)CCC4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724571 | |

| Record name | 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70522-55-3 | |

| Record name | Prednisone-21-aldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070522553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PREDNISONE-21-ALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P98T8D7BVX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B1141015.png)

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B1141021.png)

![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141022.png)